molecular formula C10H8O4 B1443022 Methyl 4-hydroxy-1-benzofuran-6-carboxylate CAS No. 1279218-51-7

Methyl 4-hydroxy-1-benzofuran-6-carboxylate

Cat. No. B1443022
M. Wt: 192.17 g/mol
InChI Key: QXBMFLNFZUZNRZ-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-1-benzofuran-6-carboxylate” is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-1-benzofuran-6-carboxylate” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-1-benzofuran-6-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 213.4±10.0 °C at 760 mmHg, and a flash point of 82.8±19.0 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Metabolism and Disposition Studies

Methyl 4-hydroxy-1-benzofuran-6-carboxylate has been extensively studied in the context of metabolism and disposition. For instance, one study examined the disposition and metabolism of SB-649868, a compound incorporating the benzofuran moiety, emphasizing its extensive metabolism and the production of metabolites through benzofuran ring oxidation (Renzulli et al., 2011).

Pharmacological Activity

The benzofuran structure is integral to various pharmacological activities. Benzofuran and its derivatives, such as those structurally similar to Methyl 4-hydroxy-1-benzofuran-6-carboxylate, have shown promise in pharmacological research due to their hypocholesterolemic properties and potential as selective hypocholesterolemic agents (Goldberg et al., 1977). Moreover, these compounds have been studied for their beta-adrenoceptor activity, demonstrating significant antagonist potency and potential for therapeutic applications (Machin et al., 1985).

Neuropharmacological Studies

Studies have also delved into the role of compounds with benzofuran structures in neuropharmacology. For instance, one study explored the effects of SB-649868, highlighting its role as an antagonist for orexin receptors and its potential application in conditions like insomnia (Renzulli et al., 2011).

Toxicological Research

Benzofurans, including derivatives of Methyl 4-hydroxy-1-benzofuran-6-carboxylate, have been the subject of toxicological studies due to their psychoactive properties and potential toxic effects. Research has aimed to understand their pharmacology, toxicology, and treatment protocols in cases of intoxication (Barceló & Gomila, 2018).

Radiopharmaceutical Applications

The benzofuran structure is also significant in the field of radiopharmacy. A study focused on the synthesis, radioiodination, and biodistribution of benzofuran derivatives, highlighting their potential as amyloid imaging agents for diseases like Alzheimer’s (Labib, 2013).

Safety And Hazards

While the specific safety and hazards for “Methyl 4-hydroxy-1-benzofuran-6-carboxylate” are not mentioned in the search results, precautions must be taken when handling benzofuran-6-carboxylate as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

methyl 4-hydroxy-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBMFLNFZUZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=COC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-benzofuran-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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